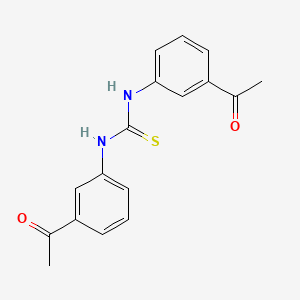

N,N'-bis(3-acetylphenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16N2O2S |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1,3-bis(3-acetylphenyl)thiourea |

InChI |

InChI=1S/C17H16N2O2S/c1-11(20)13-5-3-7-15(9-13)18-17(22)19-16-8-4-6-14(10-16)12(2)21/h3-10H,1-2H3,(H2,18,19,22) |

InChI Key |

QRWSNTGGHGUSLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of N,N'-bis(3-acetylphenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound N,N'-bis(3-acetylphenyl)thiourea. Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anticancer, antibacterial, and antiviral agents. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data for this compound, based on established chemical principles and data from analogous structures.

Proposed Synthesis

The synthesis of this compound can be achieved through the reaction of 3-aminoacetophenone with a suitable thiocarbonyl source. A common and effective method involves the use of 1,1'-thiocarbonyldiimidazole (TCDI) as the thiocarbonyl transfer agent. The proposed reaction scheme is as follows: Two equivalents of 3-aminoacetophenone react with one equivalent of TCDI in an appropriate solvent, such as dichloromethane, to yield the desired N,N'-disubstituted thiourea.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

3-aminoacetophenone

-

1,1'-Thiocarbonyldiimidazole (TCDI)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol or ethyl acetate/hexane for recrystallization

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2.0 equivalents of 3-aminoacetophenone in anhydrous dichloromethane.

-

To this solution, add 1.0 equivalent of 1,1'-thiocarbonyldiimidazole portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical constant determination.

Predicted Quantitative Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₇H₁₆N₂O₂S |

| Molecular Weight | 312.39 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 150-200 °C |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol, ethanol, and acetone; insoluble in water. |

| FTIR (KBr, cm⁻¹) | ~3200-3400 (N-H stretching), ~1680 (C=O stretching of acetyl group), ~1500-1600 (C=C aromatic stretching), ~1200-1300 (C=S stretching)[1] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.0 (s, 2H, NH), ~7.2-8.0 (m, 8H, Ar-H), ~2.5 (s, 6H, COCH₃)[2][3] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~198 (C=O), ~180 (C=S), ~120-140 (aromatic carbons), ~27 (COCH₃)[2] |

Characterization Workflow Diagram

References

- 1. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

Crystal Structure Analysis of N,N'-bis(3-acetylphenyl)thiourea: Data Unavailable

Researchers, scientists, and drug development professionals are advised that a comprehensive search of publicly available scientific literature and crystallographic databases has revealed no published crystal structure analysis for N,N'-bis(3-acetylphenyl)thiourea. While the compound, also known as 1,3-bis(3-acetylphenyl)-2-thiourea, is commercially available (CAS Number: 195525-93-0), its three-dimensional atomic arrangement in the solid state has not been determined and deposited in accessible databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

To provide a representative in-depth technical guide that adheres to the requested format, the closely related and structurally characterized compound, 3-acetyl-1-phenylthiourea , will be used as a surrogate. The following sections present a detailed analysis of its crystal structure, experimental protocols, and molecular interactions, illustrating the type of information that would be available for the original compound of interest had its structure been publicly determined.

In-Depth Technical Guide: Crystal Structure Analysis of 3-Acetyl-1-phenylthiourea

This guide details the synthesis, experimental procedures, and results of the single-crystal X-ray diffraction analysis of 3-acetyl-1-phenylthiourea, a compound that serves as a valuable analogue for understanding the structural properties of N-acylthiourea derivatives.

Data Presentation

The crystallographic data for 3-acetyl-1-phenylthiourea is summarized in the tables below. The structure was resolved in the monoclinic space group P21/c, with two symmetry-independent molecules in the asymmetric unit.[1][2][3]

Table 1: Crystal Data and Structure Refinement for 3-Acetyl-1-phenylthiourea [1][2][3]

| Parameter | Value |

| Empirical Formula | C₉H₁₀N₂OS |

| Formula Weight | 194.25 g/mol |

| Temperature | 296 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.1911 (2) Å |

| b | 22.5480 (4) Å |

| c | 8.9736 (2) Å |

| α | 90° |

| β | 112.449 (1)° |

| γ | 90° |

| Volume | 1905.77 (7) ų |

| Z | 8 |

| Calculated Density | 1.354 Mg/m³ |

| Absorption Coefficient | 0.30 mm⁻¹ |

| F(000) | 816 |

| Data Collection | |

| Diffractometer | Bruker Kappa APEXII CCD |

| Reflections Collected | 16643 |

| Independent Reflections | 4679 [R(int) = 0.024] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Params | 4679 / 0 / 228 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.129 |

| R indices (all data) | R1 = 0.0616, wR2 = 0.1407 |

Table 2: Selected Hydrogen Bond Geometries (Å, °) [1]

| Donor–H···Acceptor | D–H | H···A | D···A | D–H···A | Symmetry Code |

| N1–H1A···O1 | 0.86 | 1.97 | 2.662 (2) | 136 | Intramolecular |

| N3–H3A···O2 | 0.86 | 1.98 | 2.664 (2) | 135 | Intramolecular |

| N1–H1A···O2ⁱ | 0.86 | 2.29 | 3.1418 (18) | 171 | x, -y+1/2, z+1/2 |

| N2–H2A···S2ⁱⁱ | 0.86 | 2.51 | 3.3550 (18) | 166 | -x, -y, -z |

| N3–H3A···O1ⁱ | 0.86 | 2.42 | 3.1418 (18) | 142 | x, -y+1/2, z-1/2 |

| N4–H4A···S1ⁱⁱ | 0.86 | 2.57 | 3.4150 (18) | 168 | -x, -y, -z |

| C18–H18B···S1ⁱⁱ | 0.96 | 2.83 | 3.594 (3) | 137 | -x, -y, -z |

Experimental Protocols

The synthesis of the title compound was achieved through a multi-step one-pot reaction.

-

Isothiocyanate Formation: Acetyl chloride (0.1 mol) was added dropwise to a stirred solution of potassium thiocyanate (KSCN, 0.11 mol) in 50 ml of dry acetone. This in-situ reaction forms acetyl isothiocyanate.

-

Thiourea Synthesis: Aniline (0.1 mol) dissolved in 25 ml of dry acetone was slowly added to the reaction mixture.

-

Reaction and Precipitation: The mixture was refluxed for 5-10 minutes. After reflux, the mixture was poured into ice-cooled water, which resulted in the formation of a crude precipitate.

-

Crystallization: The crude product was recrystallized from ethyl acetate to yield light green prisms suitable for X-ray diffraction.

-

Data Collection: A single crystal of suitable dimensions (0.35 × 0.25 × 0.22 mm) was mounted on a Bruker Kappa APEXII CCD diffractometer. Data were collected at 296 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied using SADABS.

-

Structure Solution and Refinement: The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. Hydrogen atoms were positioned geometrically (C–H = 0.93–0.96 Å, N–H = 0.86 Å) and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the key molecular interactions within the crystal structure of 3-acetyl-1-phenylthiourea.

Discussion of the Crystal Structure

The crystal structure of 3-acetyl-1-phenylthiourea reveals two independent molecules in the asymmetric unit, which differ slightly in their geometric conformation.[1][2] In both molecules, the acetylthiourea fragment is nearly planar.[1] The dihedral angles between the phenyl ring and the acetylthiourea moiety are 50.71 (6)° and 62.79 (6)° for the two molecules, respectively.[2]

A significant feature of the molecular conformation is the presence of an intramolecular N—H···O hydrogen bond, which forms a stable six-membered ring motif denoted as S(6) in graph-set notation.[1][2] This interaction occurs between the amide hydrogen and the carbonyl oxygen atom.

The crystal packing is dominated by a network of intermolecular hydrogen bonds. Molecules are linked into a one-dimensional polymeric network extending along the direction.[1][2] Specifically, N—H···S hydrogen bonds link molecules to form cyclic R²₂(8) motifs.[1][3] Furthermore, N—H···O and N—H···S interactions together create larger R²₂(12) ring motifs, contributing to the stability of the crystal lattice.[2] A C—H···S interaction is also observed, further stabilizing the packing arrangement.[1] The intra- and intermolecular N—H···O interactions are part of a three-center hydrogen bond system.[2]

References

Spectroscopic and Synthetic Profile of N,N'-bis(3-acetylphenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (FTIR and NMR) and a generalized synthetic protocol for N,N'-bis(3-acetylphenyl)thiourea. Due to the limited availability of specific experimental data for this exact compound, this guide presents representative data and methodologies based on closely related bis-thiourea analogues. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiourea derivatives in drug discovery and materials science.

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following tables summarize the expected characteristic spectral data based on analogous compounds.

FTIR Spectral Data

FTIR spectroscopy is a crucial tool for identifying the functional groups present in a molecule. For this compound, the key vibrational frequencies are associated with the N-H, C=O (acetyl), and C=S (thiourea) groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3479 - 3030 | [1] |

| C=O (acetyl) | Stretching | 1695 - 1650 | [1] |

| C=S (thiourea) | Stretching | 1300 - 1240 | [1] |

| Aromatic C-H | Stretching | ~3100 | General |

| Aliphatic C-H (methyl) | Stretching | ~2950 | General |

Note: The exact peak positions can vary depending on the sample preparation (e.g., KBr pellet, ATR) and the specific molecular environment.

NMR Spectral Data

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, amine, and acetyl protons.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

| N-H (thiourea) | 12.67 - 11.57 | Singlet | 2H | [1] |

| Aromatic H | 8.0 - 7.2 | Multiplet | 8H | General |

| Acetyl CH₃ | ~2.5 | Singlet | 6H | General |

Note: The chemical shifts are typically referenced to a standard solvent signal (e.g., DMSO-d₆ at 2.50 ppm). The broadness of the N-H signal can be influenced by factors such as solvent and temperature.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| C=S (thiourea) | ~181.5 | General |

| C=O (acetyl) | ~197.0 | General |

| Aromatic C | 140 - 120 | General |

| Acetyl CH₃ | ~27.0 | General |

Note: The chemical shifts are referenced to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of this compound, adapted from established methods for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3-aminoacetophenone with a suitable thiocarbonyl transfer reagent, such as thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI). The use of TCDI is generally preferred due to its lower toxicity and ease of handling.

Materials:

-

3-Aminoacetophenone

-

1,1'-Thiocarbonyldiimidazole (TCDI)

-

Dry acetone or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

A solution of 3-aminoacetophenone (2.0 equivalents) in dry acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, 1,1'-thiocarbonyldiimidazole (1.0 equivalent) is added portion-wise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is treated with a dilute solution of hydrochloric acid to precipitate the crude product.

-

The solid product is collected by filtration, washed thoroughly with distilled water, and dried.

-

Purification of the crude product is achieved by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

Spectroscopic Characterization

FTIR Spectroscopy:

-

The FTIR spectrum of the purified product is recorded using a Fourier-Transform Infrared spectrophotometer.

-

A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

A small amount of the sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃.

-

Tetramethylsilane (TMS) is used as an internal standard.

-

The chemical shifts (δ) are reported in parts per million (ppm).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

N,N'-bis(3-acetylphenyl)thiourea CAS number and IUPAC nomenclature.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N'-bis(3-acetylphenyl)thiourea, a symmetrically substituted diarylthiourea. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates information from closely related thiourea derivatives to offer insights into its chemical properties, potential synthesis, and putative biological activities. Thiourea derivatives are a well-established class of compounds with a broad spectrum of pharmacological applications, including anticancer, antimicrobial, and antioxidant activities. This guide aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound and to provide a framework for its further investigation.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1,3-bis(3-acetylphenyl)thiourea |

| CAS Number | 195525-93-0[1] |

| Molecular Formula | C₁₇H₁₆N₂O₂S |

| Molecular Weight | 312.39 g/mol |

| Chemical Structure |

|

Postulated Synthesis

A general and widely employed method for the synthesis of symmetrical N,N'-diarylthioureas involves the reaction of an aromatic amine with a thiocarbonyl source.[2][3] For this compound, a plausible synthetic route would involve the reaction of 3-aminoacetophenone with a suitable thiocarbonyl transfer reagent.

Experimental Protocol: A Representative Synthesis

Materials:

-

3-aminoacetophenone

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or a similar base

-

A suitable solvent (e.g., ethanol, tetrahydrofuran)

-

Iodine (I₂) or another oxidizing agent

Procedure:

-

To a solution of 3-aminoacetophenone (2 equivalents) in a suitable solvent, a base such as triethylamine (2.2 equivalents) is added.

-

The mixture is cooled in an ice bath, and carbon disulfide (1 equivalent) is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for several hours until the formation of a dithiocarbamate intermediate is complete.

-

An oxidizing agent, such as a solution of iodine in the reaction solvent, is then added portion-wise until a persistent color change is observed, indicating the completion of the oxidative coupling to the thiourea.

-

The reaction mixture is then quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess iodine.

-

The crude product is precipitated by the addition of water and collected by filtration.

-

Purification of the crude this compound can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a high yield and purity of the target compound.

Putative Biological Activities and Mechanism of Action

Anticancer Activity

Many thiourea derivatives have demonstrated significant in vitro and in vivo anticancer activity against various cancer cell lines.[7] The proposed mechanisms of action are diverse and can include:

-

Induction of Apoptosis: Thiourea compounds have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Kinases: Specific thiourea-containing compounds, such as sorafenib, are known multi-kinase inhibitors, targeting key signaling pathways involved in tumor growth and angiogenesis.[7]

-

DNA Interaction: Some bis-thiourea derivatives have been found to interact with DNA, potentially disrupting DNA replication and transcription in cancer cells.[10][11]

Antimicrobial Activity

Thiourea derivatives have also been investigated for their antibacterial and antifungal properties.[2] The presence of the thiocarbonyl group is often crucial for this activity, and the nature of the substituents on the nitrogen atoms can significantly influence the spectrum and potency of antimicrobial action.

Antioxidant Activity

Several studies have reported the antioxidant potential of thiourea derivatives, which is attributed to their ability to scavenge free radicals.[6]

Hypothetical Quantitative Data

The following table presents hypothetical IC₅₀ values for this compound against a panel of human cancer cell lines. It is crucial to note that this data is illustrative and not based on experimental results for this specific compound. It is intended to provide a framework for how such data would be presented.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.8 |

| HCT116 | Colon Cancer | 11.5 |

| HeLa | Cervical Cancer | 18.9 |

Visualizations

Logical Workflow for Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of thiourea derivatives.

Postulated Signaling Pathway for Anticancer Activity

Caption: A simplified diagram illustrating a plausible intrinsic apoptotic pathway induced by a thiourea derivative.

Conclusion

This compound belongs to the pharmacologically significant class of thiourea derivatives. While specific experimental data for this compound remains scarce, this guide provides a comprehensive, albeit extrapolated, overview of its chemical properties, a plausible synthetic route, and its potential biological activities based on the well-documented properties of analogous compounds. The information presented herein is intended to catalyze further research into this and related molecules, which may hold promise for the development of novel therapeutic agents. It is imperative that the hypotheses and protocols outlined in this document are validated through rigorous experimental investigation.

References

- 1. 1,3-BIS(3-ACETYLPHENYL)-2-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of sorafenib thiourea derivatives - Nanjing Tech University [pure.njtech.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Investigating the Mechanism of Action for N,N'-bis(3-acetylphenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(3-acetylphenyl)thiourea is a synthetic bis-thiourea compound with potential therapeutic applications. While direct mechanistic studies on this specific molecule are limited, research on structurally similar bis-acyl-thiourea derivatives provides significant insights into its putative mechanisms of action. This technical guide consolidates the current understanding of the biological activities of this class of compounds, focusing on potential anticancer and antimicrobial mechanisms. This document outlines plausible molecular targets and signaling pathways, details relevant experimental protocols, and presents key quantitative data from related studies to inform future research and development.

Introduction

Thiourea and its derivatives have long been recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The presence of a reactive thiocarbonyl group and amide functionalities allows these molecules to engage in various biological interactions. The symmetrical bis-thiourea scaffold, in particular, offers a unique spatial arrangement for interacting with biomolecular targets. This compound, with its acetylphenyl substituents, presents a lipophilic and electronically distinct profile that may confer specific biological activities. This guide explores the potential mechanisms through which this compound may exert its effects, drawing parallels from closely related analogues.

Putative Anticancer Mechanism of Action

Based on studies of analogous bis-thiourea compounds, the anticancer activity of this compound is likely multifactorial, potentially involving DNA interaction, enzyme inhibition, and induction of apoptosis.

DNA Interaction

Several studies on bis-acyl-thiourea derivatives have demonstrated their ability to interact with DNA.[1][2] This interaction is thought to occur via a combination of groove binding and partial intercalation, leading to conformational changes in the DNA structure.[1] Such interactions can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The bulky and complex structure formed between the bis-thiourea compound and DNA can also impede the diffusion of essential cellular machinery along the DNA strand.[1]

Enzyme Inhibition

A prominent target for many thiourea derivatives is the enzyme urease.[1][2] While primarily associated with bacterial pathogenesis, urease is also implicated in certain cancers. Inhibition of urease activity can disrupt cancer cell metabolism and survival. Structurally similar bis-acyl-thiourea compounds have exhibited potent, concentration-dependent inhibition of urease.[1]

Induction of Apoptosis

Cytotoxicity studies on various cancer cell lines have shown that bis-thiourea derivatives can induce apoptosis.[3] The proposed mechanism involves the initiation of an intrinsic apoptotic pathway, characterized by the activation of caspase-3.[3] This programmed cell death is a crucial mechanism for eliminating cancerous cells. Furthermore, some thiourea derivatives have been observed to cause cell cycle arrest, preventing the proliferation of cancer cells.[3]

Putative Signaling Pathway

The following diagram illustrates a potential signaling pathway for the anticancer activity of this compound, based on evidence from related compounds.

Putative Antimicrobial Mechanism of Action

Thiourea derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The proposed antimicrobial mechanisms for this compound are likely centered on the disruption of essential cellular processes.

Enzyme Inhibition

A key antimicrobial target for thiourea compounds is the enzyme enoyl-acyl carrier protein (ACP) reductase (FabI), which is essential for fatty acid synthesis in bacteria.[4] Inhibition of FabI disrupts the bacterial cell membrane integrity, leading to cell death. Molecular docking studies on similar N-acyl thiourea derivatives have shown a high binding affinity to the active site of FabI.[4]

Data Summary

While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize the cytotoxic and enzyme inhibitory activities of structurally related bis-thiourea derivatives. This data provides a benchmark for the potential potency of the title compound.

Table 1: Cytotoxicity of Bis-Acyl-Thiourea Derivatives Against Human Cancer Cell Lines [5][6]

| Compound ID | Cell Line | IC₅₀ (µM) |

| UP-1 | MG-U87 (Glioblastoma) | 2.496 ± 0.0324 |

| UP-1 | HEK-293 (Normal Kidney) | 2.096 ± 0.0487 |

| UP-2 | MG-U87 (Glioblastoma) | 2.664 ± 0.1298 |

| UP-2 | HEK-293 (Normal Kidney) | 2.856 ± 0.2027 |

| UP-3 | MG-U87 (Glioblastoma) | 2.459 ± 0.0656 |

| UP-3 | HEK-293 (Normal Kidney) | 2.220 ± 0.0707 |

| Compound 4 | MCF-7 (Breast Cancer) | 338.33 ± 1.52 |

| Compound 24 | MOLT-3 (Leukemia) | 1.62 |

UP-1: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) UP-2: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide UP-3: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutanamide Compound 4: A diarylthiourea derivative Compound 24: 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea)

Table 2: Urease Inhibition by Bis-Acyl-Thiourea Derivatives [1][6]

| Compound ID | Urease IC₅₀ (µM) |

| UP-1 | 1.55 ± 0.0288 |

| UP-2 | 1.66 ± 0.0179 |

| UP-3 | 1.69 ± 0.0162 |

| Thiourea (Standard) | 0.97 ± 0.0371 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of related bis-thiourea derivatives. These protocols can be adapted for the study of this compound.

Synthesis of Bis-Thiourea Derivatives[1][7]

A general two-step synthesis for bis-acyl-thiourea derivatives is as follows:

-

Formation of Acyl Isothiocyanate: An appropriately substituted acid chloride is reacted with potassium thiocyanate (KSCN) in anhydrous acetone. The reaction mixture is typically stirred at room temperature.

-

Formation of Bis-Thiourea: An equimolar amount of a diamine (e.g., 4-nitrobenzene-1,2-diamine) is added in situ to the acyl isothiocyanate solution. The resulting solid product is then filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure bis-acyl-thiourea.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]

Solubility profile of N,N'-bis(3-acetylphenyl)thiourea in common lab solvents.

Solubility Profile of N,N'-bis(3-acetylphenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of this compound in common laboratory solvents. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular compound, this document outlines a generalized yet detailed experimental protocol for determining its solubility. Furthermore, it presents a framework for data presentation and discusses the theoretical principles governing the solubility of thiourea derivatives. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to ascertain the solubility of this compound and similar compounds in a laboratory setting.

Introduction

This compound is a symmetrically substituted thiourea derivative. The solubility of a compound is a critical physicochemical property, profoundly influencing its suitability for various applications, including in drug development where it affects bioavailability and formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1] The structure of this compound, featuring two acetylphenyl groups and a thiourea core, suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in different solvents.

Predicted Solubility Profile

Based on the structure of this compound, a qualitative prediction of its solubility in common laboratory solvents can be made. The presence of the thiourea moiety, with its capacity for hydrogen bonding, alongside the two aromatic rings and acetyl groups, suggests that the compound will likely exhibit moderate to good solubility in polar aprotic and polar protic solvents. Its solubility in non-polar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound such as this compound. This method, often referred to as the shake-flask method, is a standard approach for measuring equilibrium solubility.[2]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method such as UV-Vis spectrophotometry)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.[2]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another appropriate quantitative technique.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the unknown samples.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

-

3.3. Qualitative Solubility Test

A simpler, qualitative test can provide a rapid assessment of solubility.

-

Add approximately 25 mg of the compound to a test tube.[3]

-

Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[3]

-

Observe if the solid dissolves completely. Based on the amount of solvent required, solubility can be classified as very soluble, soluble, sparingly soluble, or insoluble.

Data Presentation

Quantitative solubility data should be organized in a clear and concise tabular format to facilitate comparison between different solvents.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C

| Solvent | Solvent Polarity | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | High | ||

| Methanol | High | ||

| Ethanol | High | ||

| Acetone | Medium | ||

| Ethyl Acetate | Medium | ||

| Dichloromethane | Low | ||

| Hexane | Low |

Note: The table is a template. The values are to be filled in based on experimental results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific, publicly available solubility data for this compound is scarce, this guide provides a robust framework for its experimental determination. The provided protocol for the shake-flask method is a reliable approach to obtaining quantitative solubility data. Understanding the solubility profile is a cornerstone for the effective application of this compound in research and development, particularly in the pharmaceutical sciences. Researchers are encouraged to use the methodologies outlined herein to generate precise and reproducible solubility data for this compound in a variety of common laboratory solvents.

References

Theoretical studies and molecular modeling of N,N'-bis(3-acetylphenyl)thiourea.

An In-depth Technical Guide on the Theoretical Studies and Molecular Modeling of N,N'-bis(3-acetylphenyl)thiourea and Its Analogs

This technical guide provides a comprehensive overview of the theoretical and molecular modeling studies applicable to this compound. Due to the limited availability of specific data for this exact compound, this document leverages detailed information from closely related analogs, particularly 3-acetyl-1-phenylthiourea, to present a thorough understanding of the structural, electronic, and methodological aspects relevant to this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

Thiourea derivatives are a versatile class of organic compounds characterized by the presence of an N-(C=S)-N functional group. They have garnered significant interest due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of both carbonyl and thiocarbonyl groups in acylthioureas makes them intriguing subjects for structural and computational analysis. This compound, with its symmetric structure featuring two acetylphenyl moieties, presents a compelling candidate for theoretical investigation to elucidate its conformational preferences, electronic properties, and potential intermolecular interactions, which are crucial for understanding its chemical behavior and designing potential applications.

Molecular Structure and Crystallography

The crystal structure of 3-acetyl-1-phenylthiourea reveals the presence of intramolecular hydrogen bonds, which significantly influence its conformation.[1] The benzene ring and the acetylthiourea fragment are nearly planar, and the dihedral angle between these planes is a key conformational parameter.[1] In the crystal lattice, molecules are interconnected through a network of intermolecular hydrogen bonds involving N-H and C=S or C=O groups, forming distinct motifs.[1]

Table 1: Representative Crystallographic Data for 3-Acetyl-1-phenylthiourea [1]

| Parameter | Value (Molecule 1) | Value (Molecule 2) |

| Formula | C₉H₁₀N₂OS | C₉H₁₀N₂OS |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 10.1911 (2) | 10.1911 (2) |

| b (Å) | 22.5480 (4) | 22.5480 (4) |

| c (Å) | 8.9736 (2) | 8.9736 (2) |

| β (°) | 112.449 (1) | 112.449 (1) |

| V (ų) | 1905.77 (7) | 1905.77 (7) |

| Z | 8 | 8 |

| Dihedral Angle (Benzene/acetylthiourea) | 50.71 (6)° | 62.79 (6)° |

Data extracted from a study on 3-acetyl-1-phenylthiourea and presented as a representative model.

Experimental Protocols

Synthesis of Acetylphenyl Thiourea Derivatives

A general and efficient method for the synthesis of acetylphenyl thiourea derivatives involves a multi-step process, which can be adapted for the synthesis of this compound.[1]

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of N,N'-Disubstituted Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of N,N'-disubstituted thiourea compounds from their conceptual infancy to their current status as a versatile scaffold in medicinal chemistry is a compelling narrative of scientific curiosity, serendipitous discovery, and rational design. This technical guide delves into the core of this journey, tracing the historical milestones in the discovery and synthesis of these compounds, and their evolution into a significant class of therapeutic agents. With a focus on providing actionable insights for researchers, this document presents a chronological history, detailed experimental protocols for key syntheses, a summary of quantitative biological data, and visualizations of relevant biological pathways and experimental workflows.

A Chronological History: From Simple Analogue to Complex Therapeutics

The story of N,N'-disubstituted thioureas is intrinsically linked to the discovery of their simpler parent molecule, thiourea. The timeline below highlights the key discoveries that paved the way for the development of this important class of compounds.

-

1828: The Dawn of Organic Synthesis from Inorganic Matter. Friedrich Wöhler's synthesis of urea from inorganic precursors debunked the theory of vitalism and laid the foundational principles for the laboratory synthesis of organic molecules, a critical precursor to the eventual synthesis of its sulfur analogue.[1]

-

1873: The Birth of Thiourea. Polish chemist Marceli Nencki achieves the first synthesis of thiourea, the sulfur analogue of urea.[2] This discovery opened a new chapter in organic chemistry, introducing a novel scaffold with unique chemical properties.

-

Early 20th Century: The Emergence of Therapeutic Potential. Following the discovery of sulfonamides, the early 20th century saw a surge in the exploration of sulfur-containing organic compounds for therapeutic purposes. This era set the stage for the investigation of thiourea derivatives.

-

1940s-1950s: The Fight Against Tuberculosis. The mid-20th century marked a significant turning point with the discovery of the antitubercular activity of thiourea derivatives.

-

Thioacetazone (Amithiozone): Developed in the 1940s by Gerhard Domagk, this thiosemicarbazone, a close relative of N,N'-disubstituted thioureas, emerged as an early treatment for tuberculosis.[3][4] Though its use has declined due to toxicity, it was a crucial step in anti-TB drug development.[5]

-

Thiocarlide (Isoxyl): Introduced in the 1960s, this N,N'-disubstituted thiourea derivative was another weapon in the arsenal against tuberculosis.[6] Its mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[7]

-

-

Late 20th and Early 21st Century: Diversification of Applications. The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in the research and application of N,N'-disubstituted thiourea compounds across various therapeutic areas, including:

-

Anticancer Agents: The discovery of their role as kinase inhibitors, particularly in the RAS-RAF-MEK-ERK signaling pathway, has led to the development of potent anticancer drugs like Sorafenib.

-

Urease Inhibitors: N,N'-disubstituted thioureas have shown significant potential in inhibiting urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections.

-

Antiviral, Antifungal, and Antiparasitic Agents: The versatile scaffold of N,N'-disubstituted thioureas has been explored for its efficacy against a wide range of pathogens.

-

Core Synthetic Methodologies: From Historical to Modern Approaches

The synthesis of N,N'-disubstituted thioureas has evolved from classical methods to more efficient and environmentally benign modern techniques.

Historical Synthetic Protocol: Synthesis of Thiocarlide (Isoxyl)

This method, representative of mid-20th-century synthetic chemistry, involves the reaction of an aniline derivative with carbon disulfide.

Experimental Protocol:

-

Preparation of p-isoamyloxy aniline:

-

p-Nitrophenol is alkylated with 1-bromo-3-methyl-butane (isoamyl bromide) in the presence of 18-crown-6 ether and anhydrous potassium carbonate in acetone.

-

The resulting nitro compound is then reduced to the corresponding aniline using tin chloride in ethanol.[8]

-

-

Formation of Thiocarlide:

-

The synthesized p-isoamyloxy aniline is treated with carbon disulfide in pyridine in the presence of diphenyl phosphite.

-

The crude product is then purified by column chromatography to yield pure Thiocarlide.[8]

-

Modern Synthetic Protocol: Microwave-Assisted Synthesis

Modern approaches often utilize microwave irradiation to accelerate reaction times and improve yields.

Experimental Protocol:

-

An amine (1 mmol) is added dropwise to the surface of alumina impregnated with carbon disulfide (1.5 mmol) with stirring.

-

The mixture is then irradiated in a domestic microwave oven for a specified time (typically a few minutes).

-

The product is isolated by extraction of the reaction mixture with a suitable solvent (e.g., hot methanol).

-

The alumina can be washed, dried, and recycled for subsequent reactions.[9]

Quantitative Bioactivity Data

The following tables summarize key quantitative data for representative N,N'-disubstituted thiourea compounds, highlighting their therapeutic potential.

| Compound | Target/Application | IC50 / MIC | Reference |

| Thioacetazone | Mycobacterium tuberculosis | MIC: 1-10 µg/ml | [6] |

| Thiocarlide (Isoxyl) | Mycobacterium tuberculosis | MIC: 4 µg/ml (for M. bovis BCG) | [7] |

| Compound 5i (Piperazine derivative) | Leishmania amazonensis | IC50: 1.8 ± 0.5 µM | [1] |

| Compound E-9 | E. coli β-glucuronidase | IC50: 2.68 μM | [10] |

| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | Antioxidant (DPPH assay) | IC50: 45 ± 2 µg | [11] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a deeper understanding of the role of N,N'-disubstituted thiourea compounds.

RAS-RAF-MEK-ERK Signaling Pathway and Inhibition by Thiourea Derivatives

Many N,N'-disubstituted thiourea-based anticancer agents function by inhibiting kinases in the RAS-RAF-MEK-ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13][14]

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by N,N'-disubstituted thiourea compounds.

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel N,N'-disubstituted thiourea derivatives.

Caption: A generalized workflow for the development of novel N,N'-disubstituted thiourea derivatives.

Conclusion

The trajectory of N,N'-disubstituted thiourea compounds from a simple curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of organic synthesis and the relentless pursuit of novel therapeutic agents. Their rich history, coupled with the continuous evolution of synthetic methodologies and a deepening understanding of their biological mechanisms, ensures that this versatile scaffold will remain a focal point of research and development for years to come. This guide provides a foundational understanding for researchers poised to contribute to the next chapter in the compelling story of N,N'-disubstituted thioureas.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioacetazone - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Antimycobacterial Activities of Isoxyl and New Derivatives through the Inhibition of Mycolic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxyl Activation Is Required for Bacteriostatic Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N'-bis(3-acetylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of N,N'-bis(3-acetylphenyl)thiourea, a symmetrical diaryl thiourea derivative of interest in medicinal chemistry and materials science. The synthesis involves the reaction of 3-aminoacetophenone with carbon disulfide. This protocol outlines the required reagents, equipment, step-by-step procedure, and purification methods. Additionally, representative characterization data is provided in a tabular format for easy reference. A graphical representation of the experimental workflow is also included to provide a clear overview of the process.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications in various fields, including medicinal chemistry, catalysis, and materials science. Their biological activities, including antibacterial, antifungal, and anticancer properties, have made them attractive scaffolds for drug discovery. The presence of both hydrogen bond donor and acceptor groups in the thiourea moiety allows for interactions with biological targets. Symmetrical N,N'-diarylthioureas, such as this compound, are valuable intermediates for the synthesis of more complex heterocyclic compounds and can also exhibit interesting biological and photophysical properties. The synthesis of symmetrical thioureas is often achieved through the reaction of a primary amine with a thiocarbonyl source, such as carbon disulfide.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Expected/Representative Value |

| Molecular Formula | C₁₇H₁₆N₂O₂S |

| Molecular Weight | 312.39 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not specifically reported; expected to be in the range of similar diaryl thioureas (e.g., 150-200 °C) |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~10.0 (s, 2H, NH), ~8.1-7.4 (m, 8H, Ar-H), ~2.6 (s, 6H, COCH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~197 (C=O), ~181 (C=S), ~140 (Ar-C), ~137 (Ar-C), ~129 (Ar-CH), ~124 (Ar-CH), ~120 (Ar-CH), ~27 (COCH₃) |

| IR Spectroscopy (KBr, cm⁻¹) | ν: ~3200-3100 (N-H stretch), ~1680 (C=O stretch), ~1590, ~1480 (C=C aromatic stretch), ~1360 (C=S stretch) |

Note: The spectroscopic data are predicted based on the analysis of structurally similar compounds found in the literature. Actual experimental values may vary.

Experimental Protocol

Materials and Equipment

-

3-Aminoacetophenone

-

Carbon disulfide

-

Ethanol

-

Pyridine (catalytic amount)

-

Hydrochloric acid (for workup, if necessary)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminoacetophenone (2.0 equivalents) in ethanol.

-

Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine. Subsequently, add carbon disulfide (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified solid product in a vacuum oven to obtain this compound.

-

Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling carbon disulfide, which is volatile and flammable.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact of chemicals with skin and eyes.

-

Use caution when heating flammable solvents.

Application of N,N'-bis(3-acetylphenyl)thiourea in Cancer Research: Application Notes and Protocols

Application Notes

Introduction

N,N'-bis(3-acetylphenyl)thiourea belongs to the class of diaryl thioureas, a group of compounds that has garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The thiourea moiety (-(NH)C(S)(NH)-) is a key pharmacophore known to interact with various biological targets. The presence of two acetylphenyl groups in this compound suggests potential for interactions within the hydrophobic pockets of target proteins and the acetyl groups may offer sites for hydrogen bonding, potentially contributing to its biological activity. Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1][2]

Postulated Mechanism of Action

Based on studies of analogous bis-aryl thiourea compounds, the anticancer activity of this compound may be attributed to one or more of the following mechanisms:

-

Induction of Apoptosis: Many thiourea derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like caspases.[1]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M or S phase), thereby preventing cancer cell proliferation.[1]

-

Inhibition of Signaling Pathways: Thiourea derivatives have been implicated in the modulation of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.

-

DNA Interaction: Some bis-acyl-thiourea derivatives have been shown to interact with DNA, potentially through groove binding or intercalation, leading to the disruption of DNA replication and transcription in cancer cells.

Potential Therapeutic Applications

Given the cytotoxic effects observed for a wide range of thiourea derivatives against various cancer cell lines, this compound could be investigated as a potential therapeutic agent for:

-

Solid Tumors: Including but not limited to breast, colon, lung, and prostate cancers.

-

Leukemias: As some thiourea analogs have demonstrated potent activity against hematological malignancies.

Further research is necessary to determine the specific cancer types that are most sensitive to this compound and to evaluate its selectivity for cancer cells over normal cells.[1][2]

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data based on values reported for other cytotoxic thiourea derivatives. These values are for illustrative purposes only and must be experimentally determined for this compound.

| Assay | Cell Line | Parameter | Hypothetical Value (µM) | Reference Compound(s) |

| Cell Viability | MCF-7 (Breast) | IC₅₀ | 15.5 ± 2.1 | Diarylthiourea derivatives[1] |

| Cell Viability | HCT116 (Colon) | IC₅₀ | 9.8 ± 1.5 | 1,3-disubstituted thioureas[2] |

| Cell Viability | A549 (Lung) | IC₅₀ | 21.2 ± 3.4 | Phenylthiourea analogs |

| Apoptosis Assay | MCF-7 | % Apoptotic Cells | 45% at 2x IC₅₀ | Diarylthiourea derivatives[1] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.

Synthesis of this compound

A general method for the synthesis of symmetrical diaryl thioureas involves the reaction of an aromatic amine with a thiocarbonyl source.

Materials:

-

3-Aminoacetophenone

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., triethylamine or pyridine)

-

A suitable solvent (e.g., ethanol, acetone, or tetrahydrofuran)

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Dissolve 3-aminoacetophenone (2 equivalents) in the chosen solvent in a round-bottom flask.

-

Add the base (2 equivalents) to the solution and stir at room temperature.

-

Slowly add carbon disulfide (1 equivalent) to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated under reflux for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent may be removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Visualizations

Hypothetical Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Postulated Apoptosis Induction Pathway

Caption: A hypothetical signaling pathway for apoptosis induction.

Experimental Workflow for Cytotoxicity Screening

Caption: A streamlined workflow for assessing the cytotoxicity of the compound.

References

Application Notes and Protocols for N,N'-bis(3-acetylphenyl)thiourea as a Potential Antimicrobial Agent

Introduction

Thiourea derivatives are a class of organic compounds containing the thiocarbonyl group, which have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Various studies have highlighted their potential as antimicrobial, antifungal, antiviral, and anti-inflammatory agents.[1][3] The presence of nitrogen, oxygen, and sulfur atoms allows for multiple bonding possibilities, making them versatile ligands for metal complexes, which can further enhance their biological properties.[4] This document provides an overview of the potential antimicrobial applications of N,N'-bis(3-acetylphenyl)thiourea, a member of the bis-thiourea subclass, and details the experimental protocols for its evaluation. While specific data for this compound is not extensively available, the methodologies and data from related thiourea derivatives can serve as a valuable guide for researchers.

Potential Antimicrobial Applications

Thiourea derivatives have demonstrated activity against a range of pathogenic microorganisms. Their potential applications include:

-

Antibacterial Agents: Various thiourea derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[5] Some compounds have exhibited significant activity against clinically relevant strains like Staphylococcus aureus (including MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[5][6]

-

Antifungal Agents: Several thiourea derivatives have been reported to possess antifungal properties against species such as Candida albicans and Aspergillus niger.[4][7]

-

Anti-biofilm Agents: Biofilms are a major challenge in treating chronic infections. Certain thiourea derivatives have shown the ability to inhibit biofilm formation by pathogenic bacteria.[6][8]

The antimicrobial efficacy of thiourea derivatives is influenced by their structural features, including the nature of substituent groups on the phenyl rings.[9] Therefore, this compound, with its specific substitution pattern, warrants investigation to determine its unique antimicrobial profile.

Data Presentation: Antimicrobial Activity of Thiourea Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for various thiourea derivatives against different microbial strains. This data provides a comparative context for the potential efficacy of this compound.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiourea Derivative (TD4) | Staphylococcus aureus (ATCC 29213) | 2 | [5] |

| Thiourea Derivative (TD4) | Methicillin-resistant S. aureus (MRSA, USA300) | 2 | [5] |

| Thiourea Derivative (TD4) | Vancomycin-intermediate-resistant S. aureus (Mu50) | 4 | [5] |

| Thiourea Derivative (TD4) | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 | [5] |

| Thiourea Derivative (TD4) | Enterococcus faecalis (ATCC 29212) | 4 | [5] |

| 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Gram-positive cocci | 2 - 32 | [6] |

| 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Gram-positive cocci | 2 - 32 | [6] |

| Pyrazole derivatives with thiourea moiety | Various bacteria and fungi | 10 - 70 | [3] |

| N-acyl thiourea derivatives | E. coli ATCC 25922 | >5000 - 1250 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial properties. The following are standard protocols for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains

-

Negative control (sterile broth)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the growth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound.

-

Controls: Include wells for a positive control (microorganism with a known antibiotic), a negative control (broth only), and a vehicle control (microorganism with the solvent used to dissolve the compound).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Protocol 2: Disc Diffusion (Kirby-Bauer) Assay for Zone of Inhibition

This qualitative method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.

Materials:

-

This compound

-

Sterile filter paper discs

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal strains

-

Positive control (antibiotic discs)

-

Negative control (discs with solvent only)

Procedure:

-

Agar Plate Preparation: Prepare a lawn of the test microorganism on the surface of an MHA plate.

-

Disc Impregnation: Impregnate sterile filter paper discs with a known concentration of this compound.

-

Disc Placement: Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (clear area around the disc where no growth occurs) in millimeters.

Protocol 3: Anti-biofilm Activity Assay

This assay evaluates the ability of the compound to inhibit biofilm formation.[6]

Materials:

-

This compound

-

Tryptic Soy Broth (TSB) or other biofilm-promoting medium

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial strains known for biofilm formation

-

0.1% Crystal Violet solution

-

30% Acetic acid

Procedure:

-

MIC Determination: First, determine the MIC of the compound against the test organism as described in Protocol 1.

-

Biofilm Formation: In a new 96-well plate, add sub-MIC concentrations of the compound and the bacterial inoculum to the wells.

-

Incubation: Incubate the plate for 24-48 hours to allow for biofilm formation.

-

Washing: After incubation, discard the planktonic cells and wash the wells gently with sterile saline to remove non-adherent cells.[10]

-

Staining: Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Washing and Solubilization: Wash the wells again to remove excess stain and then solubilize the bound stain with 30% acetic acid.

-

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 590 nm) using a plate reader. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening a novel compound for its antimicrobial properties.

Caption: Workflow for antimicrobial screening of a novel compound.

Potential Mechanism of Action: A Generalized Pathway

While the specific mechanism for this compound is unknown, some thiourea derivatives are proposed to interfere with essential cellular processes. The following diagram illustrates a hypothetical mechanism.

References

- 1. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, anti-inflammatory and antimicrobial evaluation of novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: N,N'-bis(3-acetylphenyl)thiourea as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, including potent enzyme inhibitory effects.[1][2][3][4] Their ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites makes them attractive candidates for drug design and development.[3] N,N'-bis(3-acetylphenyl)thiourea, a symmetrical diaryl thiourea, is a promising scaffold for the development of novel enzyme inhibitors. This document provides an overview of its potential applications, relevant quantitative data from related thiourea derivatives, and detailed protocols for its synthesis and evaluation as an enzyme inhibitor, primarily focusing on urease inhibition as a representative example.[3][5][6][7]

Potential Applications

This compound and its analogs are of significant interest for their potential to inhibit various enzymes implicated in disease pathogenesis. Based on the activities of structurally related thiourea compounds, potential applications include:

-

Urease Inhibition: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer.[5] Thiourea derivatives have demonstrated potent inhibitory activity against urease.[3][5][6][7][8]

-

Tyrosinase Inhibition: Tyrosinase is a crucial enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetology for hyperpigmentation disorders and in agriculture to prevent food browning. Several thiourea derivatives have been identified as effective tyrosinase inhibitors.[9][10]

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. Some thiourea compounds have shown inhibitory activity against these enzymes.[1][2][11]

-

Anticancer and Antimicrobial Agents: Various thiourea derivatives have exhibited cytotoxic effects against cancer cell lines and antimicrobial activity against a range of pathogens.[1][2][4][12]

Data Presentation: Inhibitory Activities of Representative Thiourea Derivatives

While specific inhibitory data for this compound is not extensively available in the public domain, the following table summarizes the inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) of structurally related thiourea derivatives against common enzyme targets to provide a comparative context for its potential efficacy.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| Bis-acyl-thiourea Derivatives | Urease | 1.55 - 1.69 | - | [3][6][7] |

| Dipeptide-conjugated Thioureas | Urease | As low as 2.0 | - | [5] |

| Quinolone-based Thioureas | Urease | 1.83 - 11.21 | - | [8] |

| Isoquinoline Thiourea Derivatives | Tyrosinase | 120.70 - 160.00 | 119.22 - 162.62 | [9] |

| Phenylthiourea Derivatives | Tyrosinase | 3.4 (against melanin B16 cells) | - | [2] |

| Substituted Phenylthioureas | Acetylcholinesterase (AChE) | 50 (µg/mL) | - | [2][11] |

| Substituted Phenylthioureas | Butyrylcholinesterase (BChE) | 60 (µg/mL) | - | [2][11] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of symmetrical N,N'-diarylthioureas, which can be adapted for this compound. The synthesis typically involves the reaction of an amine with carbon disulfide or a derivative thereof. A common and effective method is the reaction of an amine with an isothiocyanate. For symmetrical thioureas, the reaction can be initiated from the corresponding amine and a thiocarbonyl transfer reagent.

Materials:

-

3-Aminoacetophenone

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA) or other suitable base

-

Iodine (I₂) or another oxidizing agent

-

Dichloromethane (DCM) or another suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Preparation of the Isothiocyanate (Intermediate): While not always necessary for symmetrical thioureas, this is a common route. A more direct route for symmetrical thioureas is provided below.

-